molecular formula C7H14NO5P B1257035 N-Acetyl-L-phosphinothricin

N-Acetyl-L-phosphinothricin

Cat. No. B1257035
M. Wt: 223.16 g/mol
InChI Key: VZVQOWUYAAWBCP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-L-phosphinothricin is an N-acetyl-L-amino acid derived from L-phosphinothricin. It is a N-acetylphosphinothricin and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-phosphinothricin(2-).

Scientific Research Applications

Herbicide Resistance in Plants

N-Acetyl-L-phosphinothricin plays a significant role in developing herbicide resistance in plants. Transgenic plants containing the phosphinothricin-N-acetyltransferase gene can metabolize the herbicide L-phosphinothricin (glufosinate) differently from untransformed plants, indicating a possible pathway for creating herbicide-resistant crops (Dröge, Broer, & Pühler, 1992).

Male Sterility in Transgenic Plants

N-Acetyl-L-phosphinothricin has been used in a system to induce male sterility in transgenic plants. This involves the tapetum specific deacetylation of the herbicide L-phosphinothricin (L-PPT) (Risse, Pühler, & Flaschel, 2005).

Selection of Transformed Plant Cells

The compound is utilized in the selection of transformed protoplast-derived Zea mays colonies. This involves the use of phosphinothricin and an assay using the pH indicator chlorophenol red (Kramer, Dimaio, Carswell, & Shillito, 1993).

Engineering Herbicide Resistance

Engineering herbicide resistance in plants through the expression of a detoxifying enzyme, such as phosphinothricin acetyltransferase, allows for the detoxification of phosphinothricin, providing an approach to obtain herbicide-resistant plants (De Block et al., 1987).

Metabolism in Plants

The metabolism of the herbicide L-phosphinothricin in various plants has been analyzed, revealing different metabolic pathways and final stable products in transgenic and untransformed plants (Droge-Laser, Siemeling, Puhler, & Broer, 1994).

Synthesis for Industrial Production

Efficient synthesis methods for L-phosphinothricin, a competitive and environmentally friendly herbicide, have been developed. This includes a kinetic resolution route using a novel aminoacylase from Stenotrophomonas maltophilia (Cao, Cheng, Xue, & Zheng, 2020).

Soil Bacteria Interaction

The interaction of phosphinothricin with soil bacteria, including its degradation and transformation by different enzymatic reactions in bacterial strains, has been studied, providing insights into its environmental impact (Bartsch & Tebbe, 1989).

Genetic Engineering of Herbicide Resistance

The similarities of bar and pat gene products, which encode phosphinothricin acetyltransferase and confer resistance to phosphinothricin, are applicable in plant genetic engineering, as demonstrated in various plant species (Wehrmann, Vliet, Opsomer, Botterman, & Schulz, 1996).

properties

Product Name

N-Acetyl-L-phosphinothricin

Molecular Formula

C7H14NO5P

Molecular Weight

223.16 g/mol

IUPAC Name

(2S)-2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid

InChI

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/t6-/m0/s1

InChI Key

VZVQOWUYAAWBCP-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CCP(=O)(C)O)C(=O)O

Canonical SMILES

CC(=O)NC(CCP(=O)(C)O)C(=O)O

synonyms

N-ac-Pt
N-acetyl-L-phosphinothricin
N-acetylphosphinothricin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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